molecular formula C12H17N5O B1430516 2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane CAS No. 1461705-78-1

2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane

Cat. No. B1430516
CAS RN: 1461705-78-1
M. Wt: 247.3 g/mol
InChI Key: XEFDDALCIXDIAZ-UHFFFAOYSA-N
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Description

The compound “2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane” is a complex organic molecule that contains several functional groups including a pyrazole ring, an oxadiazole ring, and an azepane ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings (pyrazole, oxadiazole, and azepane) and the various substituents on these rings. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrazole and oxadiazole rings might participate in electrophilic substitution reactions, while the azepane ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Various derivatives of 1,2,4-oxadiazol, such as those involving 1H-pyrazol-4-yl, have been prepared through different synthesis methods, offering insights into the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).
  • Structural Characterization : The structural and spectral characteristics of related compounds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have been studied, which could be relevant for understanding the characteristics of 2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane (Purohit et al., 2011).

Biological and Pharmaceutical Applications

  • Fungicidal Activity : Some derivatives of 1,3,4-oxadiazoles have shown potent fungicidal activity, suggesting potential agricultural applications for related compounds like this compound (Chen et al., 2000).
  • Antimicrobial Activity : Derivatives containing 1,3,4-oxadiazoles have been investigated for their antimicrobial properties, which could imply similar potential for the compound (Sreeramulu et al., 2014).

Chemical Properties and Reactions

  • Chemical Modification and Reactivity : Research on the chemical modification of related compounds provides insights into the reactivity and potential chemical applications of this compound (Berry et al., 1994).

Material Science and Engineering Applications

  • Energetic Materials : The integration of various heterocyclic skeletons, including oxadiazoles, in the design of energetic materials indicates potential applications in this field for related compounds like this compound (Yan et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its structure, investigation of its reactivity, and evaluation of its potential biological activities .

properties

IUPAC Name

3-(azepan-2-yl)-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-17-8-9(7-14-17)12-15-11(16-18-12)10-5-3-2-4-6-13-10/h7-8,10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFDDALCIXDIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NO2)C3CCCCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane
Reactant of Route 2
Reactant of Route 2
2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane
Reactant of Route 3
2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane
Reactant of Route 4
2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane
Reactant of Route 5
Reactant of Route 5
2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane
Reactant of Route 6
2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane

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